molecular formula C7H7Br2NO B8818377 (4-amino-3,5-dibromophenyl)methanol CAS No. 122063-98-3

(4-amino-3,5-dibromophenyl)methanol

Cat. No.: B8818377
CAS No.: 122063-98-3
M. Wt: 280.94 g/mol
InChI Key: SGAAEMCAFVZUTG-UHFFFAOYSA-N
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Description

(4-Amino-3,5-dibromophenyl)methanol (CAS: 122063-98-3) is a brominated aromatic compound with the molecular formula C₇H₇Br₂NO and a molecular weight of 280.95 g/mol. It is characterized by a methanol group (-CH₂OH) attached to a benzene ring substituted with amino (-NH₂) and bromine (-Br) groups at positions 4, 3, and 5, respectively. Key physicochemical properties include a LogP value of 2.87 (indicating moderate lipophilicity) and a polar surface area (PSA) of 46.25 Ų, reflecting its hydrogen-bonding capacity .

This compound is primarily recognized as Impurity A (EP) in the synthesis of bromhexine hydrochloride, a mucolytic agent used in respiratory therapies . Its synthesis involves multi-step halogenation and reduction processes, as documented in seminal studies by Nicolaou et al. (1997, 1999), which highlight its role as an intermediate in pharmaceutical chemistry .

Properties

CAS No.

122063-98-3

Molecular Formula

C7H7Br2NO

Molecular Weight

280.94 g/mol

IUPAC Name

(4-amino-3,5-dibromophenyl)methanol

InChI

InChI=1S/C7H7Br2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3,10H2

InChI Key

SGAAEMCAFVZUTG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)CO

Origin of Product

United States

Preparation Methods

Sodium Borohydride Reduction

In a representative procedure, 4-amino-3,5-dibromobenzaldehyde is dissolved in absolute ethanol and treated with sodium borohydride (NaBH₄) under inert conditions. The reaction is stirred at room temperature for 8 hours, followed by acid quenching and extraction. The crude product is purified via column chromatography (ethyl acetate/methanol) to yield the target alcohol.

Reaction Conditions

  • Reducing Agent : NaBH₄ (1.2 equiv)

  • Solvent : Ethanol

  • Temperature : 25°C

  • Yield : 78–85%

Lithium Aluminium Hydride Reduction

For substrates resistant to milder reductants, lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–40°C achieves complete conversion. Post-reduction quenching with methanol and vacuum distillation yields the product.

Key Parameters

  • Reducing Agent : LiAlH₄ (1.5 equiv)

  • Solvent : THF

  • Reaction Time : 2–4 hours

  • Yield : 65–70%

Bromination of 4-Aminophenylmethanol

An alternative approach involves brominating 4-aminophenylmethanol to introduce bromine atoms at the 3 and 5 positions. This method requires careful control to avoid over-bromination.

Electrophilic Aromatic Bromination

4-Aminophenylmethanol is treated with bromine (Br₂) in hydrobromic acid (HBr) at 0–5°C. The amino group directs bromination to the ortho and para positions, but steric and electronic effects favor 3,5-dibromination.

Optimized Protocol

  • Brominating Agent : Br₂ (2.2 equiv)

  • Catalyst : FeBr₃ (0.1 equiv)

  • Solvent : HBr/Acetic acid (1:1)

  • Temperature : 0°C → 25°C (gradual)

  • Yield : 60–65%

Regioselectivity Challenges

The amino group’s strong activating nature risks polybromination. To mitigate this:

  • Use diluted Br₂ in a stepwise manner.

  • Quench excess bromine with sodium thiosulfate post-reaction.

Multi-Step Synthesis via Nitro Intermediate

For higher regiochemical control, a nitro group can serve as a temporary directing group.

Nitration of 3,5-Dibromobenzaldehyde

3,5-Dibromobenzaldehyde undergoes nitration with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 50°C. The aldehyde group directs nitration to the para position (C4), yielding 4-nitro-3,5-dibromobenzaldehyde.

Conditions

  • Nitration Mix : HNO₃/H₂SO₄ (1:3)

  • Temperature : 50°C

  • Reaction Time : 3 hours

  • Yield : 70–75%

Reduction of Nitro to Amino Group

Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the nitro group to amino. Subsequent reduction of the aldehyde with NaBH₄ yields the final product.

Two-Step Sequence

  • Nitro Reduction : H₂ (1 atm), Pd/C (5 wt%), EtOH, 25°C, 6 hours.

  • Aldehyde Reduction : NaBH₄ (1.1 equiv), EtOH, 0°C → 25°C, 2 hours.
    Overall Yield : 58–63%

Catalytic Reductive Amination

A less conventional route employs reductive amination of 3,5-dibromo-4-nitrobenzaldehyde with methylamine, followed by reduction.

Cobalt-Catalyzed Coupling

Cobalt(II) acetate and potassium tert-butoxide facilitate coupling between 3,5-dibromo-4-nitrobenzaldehyde and methylamine in toluene at 110°C. Subsequent nitro reduction and aldehyde reduction yield the target compound.

Performance Metrics

  • Catalyst : Co(OAc)₂·4H₂O (8 mol%)

  • Base : KOtBu (1.0 equiv)

  • Yield : 80–83% (coupling step)

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Aldehyde ReductionHigh purity, minimal byproductsRequires pre-synthesized aldehyde65–85%
Direct BrominationFewer stepsPoor regioselectivity, over-bromination60–65%
Nitro IntermediateExcellent regiocontrolMulti-step, lower overall yield58–63%
Reductive AminationScalable, catalyticComplex optimization80–83%

Challenges and Optimization Strategies

Purification Difficulties

The polar nature of this compound complicates isolation. Gradient column chromatography (petroleum ether:ethyl acetate 10:1 → 1:1) improves resolution.

Solvent Selection

  • Polar Solvents : Ethanol and THF enhance solubility but may require low temperatures to prevent side reactions.

  • Non-Polar Solvents : Toluene minimizes aldol condensation during aldehyde synthesis.

Temperature Control

Exothermic reductions (e.g., LiAlH₄) demand gradual reagent addition and ice baths to avoid decomposition .

Chemical Reactions Analysis

Types of Reactions

(4-amino-3,5-dibromophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to remove the bromine atoms or convert the amino group to other functional groups.

    Substitution: The bromine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of substituted phenylmethanol derivatives.

Scientific Research Applications

(4-amino-3,5-dibromophenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-amino-3,5-dibromophenyl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The bromine atoms contribute to its reactivity and ability to undergo various chemical transformations. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or activation, which underlie its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents LogP Key Applications/Properties
This compound C₇H₇Br₂NO 280.95 -NH₂, -Br (positions 4,3,5) 2.87 Pharmaceutical impurity; intermediate in respiratory drugs
(4-Bromo-3,5-difluorophenyl)methanol C₇H₅BrF₂O 223.02 -Br, -F (positions 4,3,5) N/A Higher polarity due to fluorine; potential use in agrochemicals
(4-Bromo-3,5-dimethylphenyl)methanol C₉H₁₁BrO 215.09 -CH₃, -Br (positions 3,5,4) N/A Increased steric bulk; applications in polymer precursors
3,5-Dibromo-4-aminophenethyl alcohol C₈H₉Br₂NO 294.97 -NH₂, -Br (positions 4,3,5); ethanol chain N/A Extended carbon chain enhances solubility; explored in medicinal chemistry
(2-Amino-3,5-dibromophenyl)methanol C₇H₇Br₂NO 280.95 -NH₂, -Br (positions 2,3,5) N/A Positional isomer; differing reactivity in cross-coupling reactions

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (4-amino-3,5-dibromophenyl)methanol, and how do they influence its experimental handling?

  • Answer : The compound is a brominated aromatic methanol derivative. Key properties include high solubility in polar solvents like methanol and ethanol, as observed in structurally similar compounds (e.g., Ambroxol Hydrochloride, which shares solubility in methanol and ethanol) . Its melting point and stability under reflux conditions (common in synthesis) are critical for reaction design. Solubility data guide solvent selection for recrystallization, as seen in purification steps using ethanol or methanol .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : Synthesis typically involves halogenation and functional group modification. For example:

  • Halogenation : Bromination of a precursor like 4-amino-3,5-dimethylphenol using brominating agents (e.g., Br₂ or NBS) under controlled conditions.
  • Reduction : Reduction of a carbonyl group (e.g., aldehyde or ketone) to a methanol moiety using NaBH₄ or LiAlH₄, as demonstrated in analogous arylmethanol syntheses .
  • Solvents like ethanol or methanol are often used for reflux, followed by recrystallization for purification .

Q. How is this compound characterized post-synthesis?

  • Answer : Standard characterization includes:

  • Elemental analysis to confirm composition.
  • Spectroscopy : ¹H/¹³C NMR to verify aromatic substitution patterns and methanol group presence, FT-IR for functional groups (e.g., -OH, -NH₂) .
  • Chromatography : HPLC (with ≥99% purity thresholds) ensures purity, as seen in quality control for brominated analogues .

Advanced Research Questions

Q. How can nanocatalysts improve the synthesis efficiency of this compound derivatives?

  • Answer : Nanocatalysts like Bi₂O₃-TiO₂ enhance reaction kinetics and selectivity in heterocyclic derivative syntheses. For example, they facilitate cyclization reactions under mild conditions (ethanol solvent, reflux) while reducing side products. Catalyst recovery and reusability further optimize sustainability . Similar approaches could be adapted for functionalizing the methanol moiety or introducing bioactivity.

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Answer : Discrepancies in NMR or FT-IR data (e.g., unexpected peaks due to tautomerism or solvent interactions) require:

  • Multi-technique validation : Cross-referencing with high-resolution mass spectrometry (HR-MS) or X-ray crystallography (if crystals are obtainable) .
  • Computational modeling : DFT calculations to predict spectral patterns and compare with experimental results .

Q. How do substituents on the aromatic ring affect the compound's reactivity and biological interactions?

  • Answer : The 3,5-dibromo and 4-amino groups confer steric bulk and electronic effects:

  • Electrophilic substitution : Bromine atoms deactivate the ring, directing further reactions to specific positions.
  • Bioactivity : The amino group enables hydrogen bonding with biological targets, as seen in analogues like Ambroxol Hydrochloride, which interacts with mucolytic enzymes . Comparative studies with chloro or nitro analogues (e.g., N-(4-amino-3,5-dichlorophenyl)acetamide) highlight substituent-dependent activity .

Q. What methodologies are used to study the ADMET properties of this compound?

  • Answer : Advanced approaches include:

  • In vitro assays : Microsomal stability tests in liver homogenates to assess metabolic degradation.
  • Isotopic labeling : Stable isotopes (e.g., deuterium in Brombuterol D9) track pharmacokinetics via LC-MS .
  • Computational tools : QSAR models predict absorption and toxicity profiles based on logP and polar surface area .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis Optimization Nanocatalysts (Bi₂O₃-TiO₂), solvent screening (ethanol vs. DMSO), reflux conditions
Purification Recrystallization (ethanol/methanol), column chromatography
Characterization ¹H/¹³C NMR, FT-IR, HPLC (>99% purity), HR-MS
Bioactivity Screening Enzyme inhibition assays, molecular docking (PDB targets), isotopic tracer studies

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